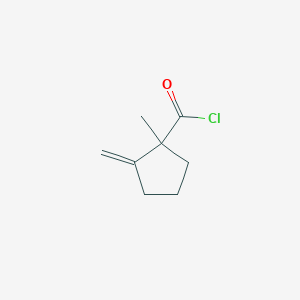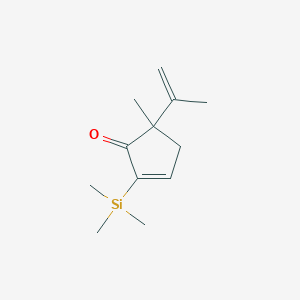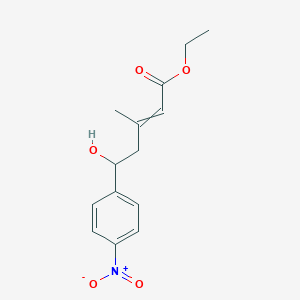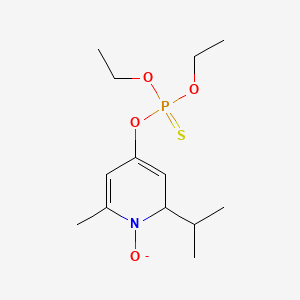![molecular formula C16H14O3Te B14411840 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid CAS No. 84144-25-2](/img/structure/B14411840.png)
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid is an organotellurium compound with a unique structure that includes a tellurium atom bonded to a methoxyphenyl group and a phenylprop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid typically involves the reaction of 3-methoxyphenyltellurium trichloride with phenylprop-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Reduced tellurium compounds.
Substitution: Compounds with substituted functional groups in place of the methoxy group.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tellurium bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
作用機序
The mechanism of action of 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or other proteins, resulting in the compound’s biological effects.
類似化合物との比較
Similar Compounds
3-(3-Methoxyphenyl)propionic acid: Lacks the tellurium atom, making it less reactive in certain chemical reactions.
3-(3,4-Dimethoxyphenyl)propionic acid: Contains an additional methoxy group, altering its chemical properties.
Phenylprop-2-enoic acid: Lacks both the methoxy group and the tellurium atom, making it a simpler compound.
Uniqueness
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activity
特性
CAS番号 |
84144-25-2 |
|---|---|
分子式 |
C16H14O3Te |
分子量 |
381.9 g/mol |
IUPAC名 |
3-(3-methoxyphenyl)tellanyl-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H14O3Te/c1-19-13-8-5-9-14(10-13)20-15(11-16(17)18)12-6-3-2-4-7-12/h2-11H,1H3,(H,17,18) |
InChIキー |
OWZOFBYWBHUBPO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)[Te]C(=CC(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


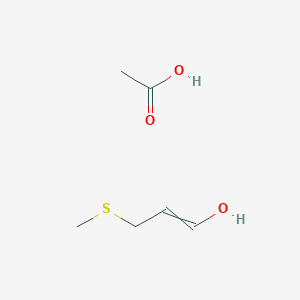
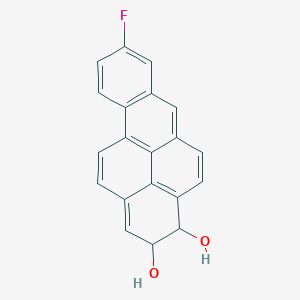

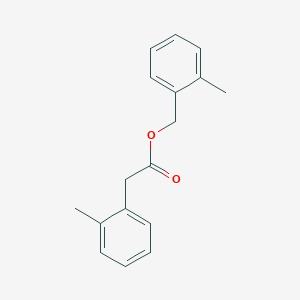
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
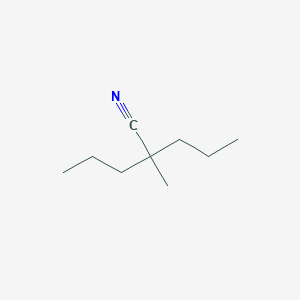
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
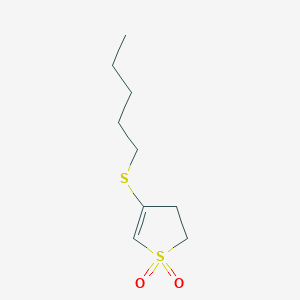
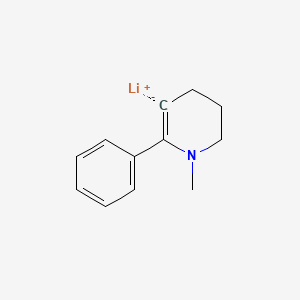
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
